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Introduction
LMD-009, chemically identified as 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-

spiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the human C-C

chemokine receptor 8 (CCR8)[1][2]. CCR8 is an emerging and promising therapeutic target for

a range of immunological disorders and cancer immunotherapy[3][4]. This document provides a

comprehensive technical overview of LMD-009, including its mechanism of action, quantitative

biological data, and detailed experimental protocols, to support its application in research and

drug discovery.

Core Data Summary
The biological activity of LMD-009 has been characterized through various in vitro assays,

demonstrating its high potency and efficacy as a CCR8 agonist. The key quantitative data are

summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of LMD-009
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Assay Type Cell Line Parameter Value (nM)
Efficacy vs.
CCL1

Inositol

Phosphate

Accumulation

COS-7 cells

expressing

human CCR8

EC50 11[1][5][6] Similar[1][6]

Calcium Release

Chinese Hamster

Ovary (CHO)

cells

EC50 87[1][5][6] Similar[1][6]

Chemotaxis
Lymphocyte L1.2

cells
EC50

Not explicitly

quantified, but

potent[1][5]

Similar[1][6]

Table 2: Receptor Binding Affinity of LMD-009
Assay Type Cell Line Parameter Value (nM)

Competition for 125I-

CCL1 Binding
Lymphocyte L1.2 cells Ki 66[1][5]

Table 3: Selectivity of LMD-009
Target Activity

CCR8 Agonist[1][5]

Other Human Chemokine Receptors (19 tested) No antagonist activity observed[5]

Mechanism of Action and Signaling Pathway
LMD-009 acts as a selective agonist at the CCR8 receptor, a G protein-coupled receptor

(GPCR). Upon binding, it induces a conformational change in the receptor, leading to the

activation of intracellular signaling pathways. Like the endogenous ligand CCL1, LMD-009
stimulates G-protein coupling, resulting in downstream signaling cascades that include inositol

phosphate accumulation and intracellular calcium mobilization[1][5][6]. These events ultimately

lead to cellular responses such as chemotaxis[1][5].
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Structural studies, including cryo-electron microscopy, have elucidated the molecular

interactions between LMD-009 and CCR8. LMD-009 binds to a pocket formed by

transmembrane helices TM1, TM2, TM3, TM4, TM6, and TM7[3]. Key residues within CCR8

that are crucial for the binding and activity of LMD-009 have been identified through

mutagenesis studies. Notably, glutamic acid at position 286 (E2867.39) in transmembrane helix

VII serves as a critical anchor point for LMD-009[1][3]. Other important residues for interaction

include Y421.39, V1093.28, Y1133.32, Y1724.64, and F2546.51[3]. Mutations of these

residues have been shown to significantly reduce the potency and efficacy of LMD-009[3][4].

Extracellular Cell Membrane Intracellular

LMD-009 CCR8Binds to G Protein (Gi)Activates Phospholipase C (PLC)Activates IP3Generates Ca²⁺ ReleaseInduces Cellular Response
(e.g., Chemotaxis)

Leads to

Click to download full resolution via product page

CCR8 signaling pathway activated by LMD-009.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the

characterization of LMD-009.

Inositol Phosphate Accumulation Assay
Cell Line: COS-7 cells transiently transfected with the human CCR8 receptor[1][6][7].

Protocol:

Seed COS-7 cells in 24-well plates and transfect with a plasmid encoding human CCR8.

24 hours post-transfection, label the cells by incubating with myo-[3H]inositol (0.5 µCi/well)

in inositol-free Dulbecco's Modified Eagle's Medium (DMEM) for 16-24 hours.

Wash the cells with phosphate-buffered saline (PBS) and pre-incubate in DMEM

containing 10 mM LiCl for 15 minutes at 37°C.
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Add varying concentrations of LMD-009 (e.g., 0-20 nM) or the endogenous agonist CCL1

as a positive control[5].

Incubate for 90 minutes at 37°C[5].

Terminate the reaction by adding 10 mM formic acid.

Isolate the inositol phosphates using Dowex AG1-X8 anion-exchange columns.

Elute the [3H]inositol phosphates and quantify the radioactivity using liquid scintillation

counting.

Analyze the data using non-linear regression to determine EC50 values.

Calcium Mobilization Assay
Cell Line: Chinese Hamster Ovary (CHO) cells or lymphocyte L1.2 cells stably expressing

human CCR8[1][5][6].

Protocol:

Harvest CCR8-expressing cells and wash them with a buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by

incubating at 37°C for 30-60 minutes.

Wash the cells to remove excess dye and resuspend in the assay buffer.

Place the cell suspension in a fluorometer cuvette or a microplate reader equipped with a

fluorescence detector.

Establish a baseline fluorescence reading.

Add varying concentrations of LMD-009 (e.g., 0-100 nM) and monitor the change in

fluorescence intensity over time, which corresponds to changes in intracellular calcium

concentration[5].
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Calculate the peak fluorescence response for each concentration and plot a dose-

response curve to determine the EC50.

Chemotaxis Assay
Cell Line: Lymphocyte L1.2 cells stably expressing human CCR8[5][6].

Protocol:

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

(e.g., 5 µm pore size) separating the upper and lower wells.

Add varying concentrations of LMD-009 (e.g., 0.1 nM - 100 µM) or CCL1 to the lower wells

in a suitable medium[5].

Load a suspension of CCR8-expressing L1.2 cells into the upper wells.

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that

allows for cell migration (e.g., 40 minutes to 3 hours)[5].

After incubation, remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells per field of view using a microscope.

Plot the number of migrated cells against the concentration of LMD-009 to determine the

chemotactic response.
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Experimental workflow for LMD-009 characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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